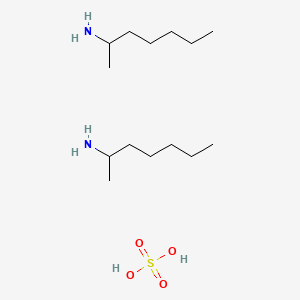
2-Aminoheptane sulfate
説明
2-Aminoheptane sulfate, also known as Tuaminoheptane, is a sympathomimetic agent and vasoconstrictor . It was formerly used as a nasal decongestant and has also been used as a stimulant . It acts as a reuptake inhibitor and releasing agent of norepinephrine, which may underlie its decongestant and stimulant effects .
Synthesis Analysis
2-Aminoheptane can be synthesized by heating 2-bromoheptane on a steam bath with alcoholic ammonia in a pressure tube . Another method involves the hydrogenation of methyl amyl ketone and ammonia in the presence of Raney nickel .
Molecular Structure Analysis
The molecular formula of this compound is C7H19NO4S . The molecular weight is 213.29 g/mol . The structure of 2-Aminoheptane is available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
2-Aminoheptane is a secondary alkyl amine that can be used to synthesize 3-amino-2-heptanone hydrochloride .
Physical And Chemical Properties Analysis
The boiling point of 2-Aminoheptane is 142-144 °C . The density is 0.766 g/mL at 25 °C . The refractive index is n20/D 1.418 (lit.) .
科学的研究の応用
Sulfate Assimilation and Regulation in Plants
Sulfate assimilation is a critical pathway in various organisms, including prokaryotes, fungi, and photosynthetic organisms, converting inorganic sulfate to sulfide. This pathway significantly contributes to the formation of crucial amino acids like cysteine or homocysteine. The regulation of sulfate assimilation is complex and varies among different plant species. For instance, Arabidopsis thaliana has been a primary model for studying this pathway, providing insights into molecular regulations and responses to environmental treatments. Understanding sulfate assimilation is vital for enhancing plant nutrition and growth, especially under varying environmental conditions S. Kopriva, 2006.
Sulfated Modification of Polysaccharides
Sulfated modification of polysaccharides introduces significant improvements in structural characteristics and biological activities, including antioxidant, anticancer, and immunoregulatory effects. Various methods exist for this modification, such as chlorosulfonic acid-pyridine method, which can significantly enhance the bioactivities of polysaccharides. This modification holds potential for applications in the food industry and pharmaceutics due to its influence on the structure and bioactivities of polysaccharides Zhijun Wang et al., 2018.
Sulfated Chitin and Chitosan as Biomaterials
Sulfated chitin and chitosan are biocompatible, biodegradable, and non-toxic, with a wide range of applications including metal ion adsorption, drug delivery systems, blood compatibility, and antibacterial field. The modification with sulfate groups retains the original properties of chitin and chitosan while enhancing or introducing new functionalities, making these materials promising for biomedical applications R. Jayakumar et al., 2007.
Tyrosine Sulfation and Protein Post-Translational Modification
Protein tyrosine sulfation (PTS) is a significant post-translational modification involving the transfer of an activated sulfate from 3'-phosphoadenosine-5'-phosphosulfate to tyrosine on various proteins and peptides. Understanding PTS is crucial due to its role in instigating diseases and mediating protein-protein interactions and subsequent biochemical and physiological reactions Yuh-Shyong Yang et al., 2015.
作用機序
Target of Action
2-Aminoheptane sulfate, also known as Tuaminoheptane, is a sympathomimetic agent . Its primary target is the norepinephrine transporter . This transporter plays a crucial role in the reuptake of norepinephrine, a neurotransmitter involved in various physiological processes such as the regulation of heart rate and blood pressure .
Mode of Action
This compound acts as a reuptake inhibitor and releasing agent of norepinephrine . By inhibiting the reuptake of norepinephrine, it increases the concentration of this neurotransmitter in the synaptic cleft, enhancing its effects . As a releasing agent, it promotes the release of stored norepinephrine into the synaptic cleft .
Biochemical Pathways
The increased concentration of norepinephrine in the synaptic cleft due to the action of this compound can affect various biochemical pathways. Norepinephrine is involved in the regulation of the sympathetic nervous system . Therefore, the compound’s action can lead to an increase in sympathetic activity, resulting in effects such as vasoconstriction and stimulation of the heart .
Pharmacokinetics
As a sympathomimetic agent, its bioavailability and pharmacokinetics would likely be influenced by factors such as route of administration, metabolism, and individual patient characteristics .
Result of Action
The primary result of this compound’s action is its vasoconstrictive and decongestant effects . By increasing norepinephrine levels, it causes vasoconstriction, which reduces blood flow to the nasal passages, thereby reducing nasal congestion . It has also been used as a stimulant due to its sympathomimetic effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as pH and temperature could potentially affect the stability of the compound. Additionally, individual patient factors, such as the presence of other medications, can influence the compound’s efficacy and potential for side effects .
Safety and Hazards
2-Aminoheptane sulfate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified as a flammable liquid, and it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled .
特性
IUPAC Name |
heptan-2-amine;sulfuric acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H17N.H2O4S/c2*1-3-4-5-6-7(2)8;1-5(2,3)4/h2*7H,3-6,8H2,1-2H3;(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKUUMWKWUZRRPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)N.CCCCCC(C)N.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H36N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
123-82-0 (Parent) | |
| Record name | Tuaminoheptane sulfate [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006411752 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9045845 | |
| Record name | 2-Aminoheptane sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6411-75-2 | |
| Record name | Tuaminoheptane sulfate [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006411752 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Aminoheptane sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TUAMINOHEPTANE SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WZK5LN5CNW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






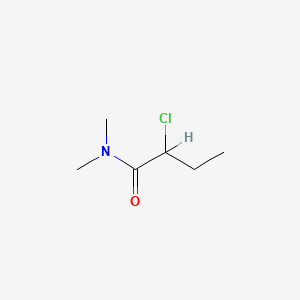
![Bis[bis(trimethylsilyl)amino]tin(II)](/img/structure/B6593518.png)
![(S)-3,3'-Diiodo-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B6593535.png)
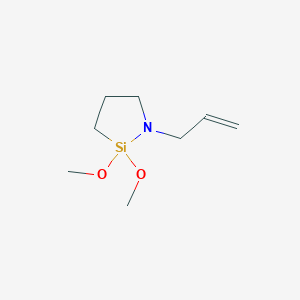
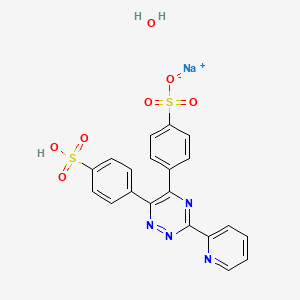
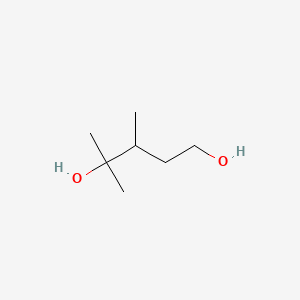
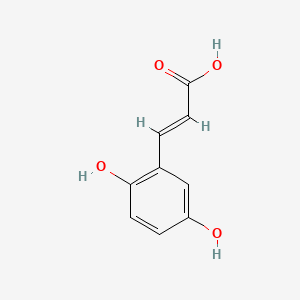

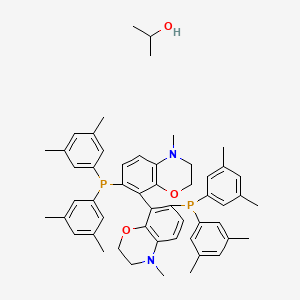

![Cyclohexanol, 2-[[4-(1-methylethyl)phenyl]thio]-, (1S,2S)-](/img/structure/B6593592.png)